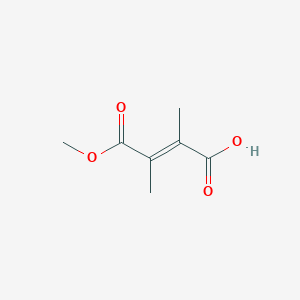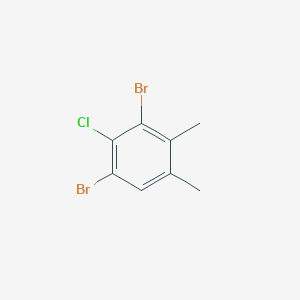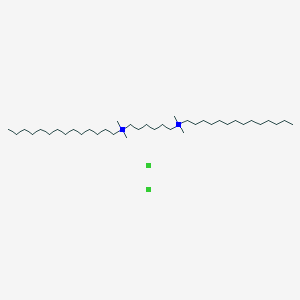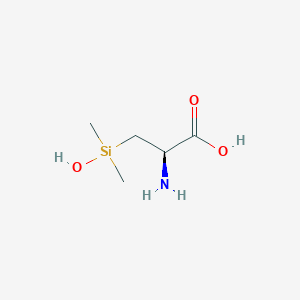
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound with the molecular formula C7H10O4. This compound is characterized by its methoxy group attached to a butenoic acid backbone, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields depending on the substrates used. Another method involves the reaction of maleic anhydride with o-anisidine, followed by further derivatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. For example, the reaction of (E)-4-methoxy-4-oxobut-2-enoic acid with oxalyl chloride in dichloromethane at low temperatures, followed by warming to room temperature, is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid involves its interaction with various molecular targets. For example, it can intercalate with DNA, affecting gene expression and cellular functions . The compound’s reactivity also allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Monomethyl fumarate: Similar in structure but differs in the position of the methoxy group.
Dimethyl fumarate: Another related compound with two methyl groups attached to the fumarate backbone.
Uniqueness: 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4+ |
InChI Key |
LWJREZNLVACGTD-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)OC)/C(=O)O |
Canonical SMILES |
CC(=C(C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)



![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

